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Benzyl (5-bromothiophen-2-yl)carbamate

Cat. No.: B12061796
M. Wt: 312.18 g/mol
InChI Key: RWRNXNKHQHBTEE-UHFFFAOYSA-N
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Description

Interdisciplinary Research Landscape of Carbamates and Halogenated Thiophenes

The study of carbamates and halogenated thiophenes is inherently interdisciplinary. Carbamates, for instance, are pivotal in pharmaceuticals, acting as enzyme inhibitors and finding use in the treatment of neurodegenerative diseases. arkat-usa.orgnih.gov They are also integral to polymer chemistry and are used in the synthesis of polyurethanes.

Halogenated thiophenes are foundational components in the field of organic electronics, contributing to the development of conductive polymers and organic solar cells. rsc.orgrsc.org In medicinal chemistry, the introduction of a halogen atom, such as bromine, to a thiophene (B33073) ring can significantly modulate a molecule's biological activity. nih.gov Bromothiophenes serve as versatile intermediates in organic synthesis, allowing for the creation of a wide array of more complex molecules. ontosight.aiinnospk.com

Historical Development of Related Chemical Entities in Academic Research

The history of carbamates in research dates back to the 19th century, with their initial applications in the textile industry. Their journey into medicine began with the discovery of their biological activities, leading to their development as therapeutic agents. Benzyl (B1604629) carbamate (B1207046), in particular, is a well-established protecting group for amines in organic synthesis, a testament to the foundational role of carbamates in synthetic chemistry. wikipedia.org

Thiophene was discovered in the late 19th century as a contaminant in benzene (B151609). derpharmachemica.com Its unique electronic properties and reactivity quickly made it a subject of intense academic and industrial research. The development of methods for the halogenation of thiophenes further expanded their utility, providing chemists with valuable building blocks for the synthesis of new materials and pharmaceuticals. researchgate.net

Rationale for Comprehensive Investigation of Benzyl (5-bromothiophen-2-yl)carbamate

The rationale for a thorough investigation of this compound stems from the well-documented significance of its constituent parts. The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgnih.gov The presence of a bromine atom on the thiophene ring can enhance these activities or introduce new ones, and it also provides a reactive handle for further chemical modifications. nih.gov

The benzyl carbamate moiety is a known pharmacophore that can interact with biological targets, such as enzymes. mdpi.com For example, various carbamate derivatives have been investigated as inhibitors of cholinesterases, which is relevant for the treatment of Alzheimer's disease. arkat-usa.orgnih.gov The combination of these two functional groups in a single molecule, therefore, presents a compelling case for its potential as a novel therapeutic agent or a valuable intermediate in drug discovery.

Current State of Research and Identified Knowledge Gaps

A comprehensive review of the scientific literature reveals that this compound is a largely uncharacterized compound. While extensive research exists on the individual components—benzyl carbamates and brominated thiophenes—their specific combination in this molecule has not been a significant focus of published studies.

This lack of specific research represents a clear knowledge gap. The potential biological activities, material properties, and synthetic applications of this compound remain to be explored. Key questions that future research could address include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives, along with thorough characterization of their chemical and physical properties.

Biological Evaluation: Screening of the compound for a range of biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl carbamate and bromothiophen-e moieties to understand how structural changes impact biological activity. tandfonline.com

Material Science Applications: Investigation of its potential use in the development of new organic materials, leveraging the properties of the halogenated thiophene core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2S B12061796 Benzyl (5-bromothiophen-2-yl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

benzyl N-(5-bromothiophen-2-yl)carbamate

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-7-11(17-10)14-12(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

RWRNXNKHQHBTEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(S2)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Strategies for Benzyl (B1604629) Carbamate (B1207046) Moiety Elaboration

The introduction of a benzyl carbamate group onto an aromatic or heteroaromatic ring is a common transformation in organic synthesis, often utilized for the protection of amine functionalities. Several classical rearrangement and derivatization reactions can be adapted for this purpose.

Curtius Rearrangement in the Synthesis of Carbamates

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org The reaction begins with the conversion of a carboxylic acid to an acyl azide (B81097). Upon heating, the acyl azide undergoes a concerted rearrangement with the loss of nitrogen gas to form an isocyanate. wikipedia.org This highly reactive intermediate can then be trapped by a nucleophile, such as an alcohol, to yield a carbamate. wikipedia.orgorganic-chemistry.org

In the context of Benzyl (5-bromothiophen-2-yl)carbamate synthesis, this would involve starting with 5-bromothiophene-2-carboxylic acid. This precursor would be converted to its corresponding acyl azide, which upon thermal rearrangement in the presence of benzyl alcohol, would yield the target carbamate. nih.gov The Curtius rearrangement is valued for its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating group. nih.gov

Key Features of the Curtius Rearrangement:

FeatureDescription
Starting Material Carboxylic Acid
Key Intermediate Isocyanate
Trapping Agent Alcohol (for carbamate synthesis)
Byproduct Nitrogen gas
Advantages Mild reaction conditions, broad functional group tolerance. nih.gov

Amination and Carboxylation Routes to Carbamate Derivatives

A more direct approach to the formation of the benzyl carbamate moiety involves the reaction of an amine with a suitable carboxylating agent. In the synthesis of this compound, this would typically start with 2-amino-5-bromothiophene. This amine can be reacted with benzyl chloroformate under basic conditions, a classic method for introducing the benzyloxycarbonyl (Cbz) protecting group. total-synthesis.comtotal-synthesis.com

Hofmann Rearrangement for Carbamate Formation

Similar to the Curtius rearrangement, the Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out by treating a primary amide with bromine in a basic solution. masterorganicchemistry.com The intermediate isocyanate can be trapped with an alcohol to form a carbamate. wikipedia.org

For the synthesis of this compound, the starting material for a Hofmann rearrangement would be 5-bromothiophene-2-carboxamide. Treatment of this amide with bromine and a base in the presence of benzyl alcohol would generate the desired product. Recent advancements have introduced milder reagents to effect this transformation, expanding its applicability. organic-chemistry.orgeurekaselect.com

Comparison of Rearrangement Reactions for Carbamate Synthesis:

ReactionStarting MaterialKey ReagentsIntermediate
Curtius Carboxylic AcidAcyl azide forming agents (e.g., DPPA)Isocyanate
Hofmann Primary AmideBromine, BaseIsocyanate

Applications of N-Cbz Protective Groups in Complex Syntheses

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.comtotal-synthesis.com Its stability under a range of conditions, including acidic and basic environments, makes it a robust choice for multi-step syntheses. total-synthesis.com The Cbz group is typically introduced by reacting an amine with benzyl chloroformate in the presence of a base. total-synthesis.com

A key advantage of the Cbz group is its selective removal by catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This orthogonality to many other protecting groups allows for its selective removal in the presence of other sensitive functionalities. total-synthesis.com In the context of complex molecules containing the thiophene (B33073) ring, care must be taken during hydrogenation, as sulfur-containing compounds can sometimes poison the catalyst. nih.gov However, alternative deprotection methods, such as using HBr in acetic acid, can be employed. nih.gov

Construction of the 5-Bromothiophen-2-yl Scaffold

The regioselective functionalization of the thiophene ring is a critical aspect of synthesizing thiophene-containing target molecules. The placement of a bromine atom at the 5-position of a 2-substituted thiophene requires precise control over the reaction conditions.

Regioselective Bromination Techniques for Thiophene Ring Systems

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The directing effects of substituents on the ring play a crucial role in determining the position of incoming electrophiles. For a 2-substituted thiophene, the 5-position is generally the most activated towards electrophilic attack.

Direct bromination of a 2-substituted thiophene can often lead to the desired 5-bromo derivative. Common brominating agents include elemental bromine and N-bromosuccinimide (NBS). nih.gov The choice of solvent and temperature can influence the regioselectivity and prevent over-bromination. For instance, the use of NBS in a non-polar solvent like carbon tetrachloride or chloroform (B151607) at reflux is a common method for the monobromination of activated thiophenes. nih.gov In cases where the substituent at the 2-position is deactivating, harsher conditions or the use of a Lewis acid catalyst may be necessary. Theoretical studies can also be employed to predict the most likely site of bromination based on the electronic properties of the substituted thiophene ring. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated thiophenes. These reactions provide a powerful means to form carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the thiophene ring. For precursors of this compound, such as 2,5-dibromothiophene, these reactions are pivotal.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a bromothiophene with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.gov This method is highly valued for its tolerance of various functional groups and its reliability in forming biaryl structures. nih.gov Other significant palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organotin compounds), all of which expand the diversity of molecules that can be synthesized from bromothiophene precursors. researchgate.netnih.gov The choice of catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), ligands, base, and solvent system is critical for optimizing reaction yields and selectivity. nih.govmdpi.com

One-Pot Reductive Cyclization Approaches Involving Bromothiophene Precursors

One-pot synthesis strategies, which involve multiple reaction steps in a single flask, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. lnu.edu.cnnih.gov In the context of synthesizing thiophene-containing molecules, one-pot procedures that form the heterocyclic ring are particularly valuable.

While direct one-pot reductive cyclization to form the substituted aminothiophene core is less commonly documented, analogous processes in heterocyclic chemistry highlight the potential of this approach. For instance, the synthesis of aminated aryl sulfides and benzo[b]thiophenes has been achieved through a one-pot procedure involving C-S cross-coupling and in situ reduction of a nitro group. nih.gov Similarly, the Gewald reaction provides a classic one-pot route to 2-aminothiophenes from a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, demonstrating the power of convergent multi-component reactions. sciforum.netnih.gov The development of a one-pot reductive cyclization for bromothiophene precursors would likely involve an acyclic starting material containing a nitro group that, upon reduction, cyclizes to form the 2-amino-5-bromothiophene intermediate. Such a strategy would streamline the synthesis of the key precursor for the title compound.

Convergent and Divergent Synthesis Approaches for this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a logical convergent approach would be to synthesize the 2-amino-5-bromothiophene core and benzyl chloroformate separately. The final step would be the coupling of these two fragments to form the carbamate linkage. wikipedia.org This approach is generally efficient for producing a specific target molecule in high yield.

A divergent synthesis , conversely, begins with a common precursor that is elaborated into a library of structurally related compounds. In this case, 2-amino-5-bromothiophene serves as an excellent starting point. By reacting this intermediate with a variety of different chloroformates (e.g., ethyl chloroformate, allyl chloroformate, etc.), a diverse range of N-(5-bromothiophen-2-yl)carbamates can be generated. This strategy is highly effective for structure-activity relationship (SAR) studies, where the goal is to explore how different ester groups on the carbamate influence the properties of the final compound.

StrategyDescriptionKey Reaction Example
Convergent SynthesisSeparate synthesis of 2-amino-5-bromothiophene and benzyl chloroformate, followed by a final coupling step.2-amino-5-bromothiophene + Benzyl Chloroformate → this compound
Divergent SynthesisUse of a common intermediate, 2-amino-5-bromothiophene, to react with various chloroformates to create a library of analogs.2-amino-5-bromothiophene + R-OCOCl → Library of N-(5-bromothiophen-2-yl)carbamates

Post-Synthetic Modifications and Functional Group Interconversions of the Compound

Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the fine-tuning of its properties and the creation of more complex molecular architectures.

Modifications on the Benzyl Ester Segment

The benzyl carbamate moiety, often referred to as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines in organic synthesis. wikipedia.orgmasterorganicchemistry.com Its primary modification involves cleavage under specific conditions.

Hydrogenolysis : The most common method for removing a Cbz group is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the amine and generating toluene and carbon dioxide as byproducts. masterorganicchemistry.com This deprotection is typically clean and proceeds under mild, neutral conditions.

Acidolysis : Strong acids can also cleave the benzyl ester, although this method is less common than hydrogenolysis. wikipedia.org

Derivatization via the Bromine Atom on the Thiophene Ring (e.g., Suzuki Coupling)

The bromine atom at the 5-position of the thiophene ring is a versatile handle for introducing molecular diversity through cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for this purpose. nih.govrsc.org By reacting this compound with various aryl or heteroaryl boronic acids under palladium catalysis, the bromine atom can be replaced with a wide range of substituents. This allows for the synthesis of a library of compounds with modified electronic and steric properties at the thiophene ring. nih.gov

Boronic Acid PartnerPotential ProductReaction Conditions
Phenylboronic acidBenzyl (5-phenylthiophen-2-yl)carbamatePd(PPh₃)₄, K₂CO₃, Toluene/H₂O
4-Methoxyphenylboronic acidBenzyl (5-(4-methoxyphenyl)thiophen-2-yl)carbamatePd(OAc)₂, SPhos, K₃PO₄, Dioxane
Pyridin-3-ylboronic acidBenzyl (5-(pyridin-3-yl)thiophen-2-yl)carbamatePdCl₂(dppf), Cs₂CO₃, DME/H₂O

Reactions at the Carbamate Nitrogen Linkage

The nitrogen atom of the carbamate linkage, while less nucleophilic than a free amine, can still undergo certain reactions.

N-Alkylation : The proton on the carbamate nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can then be alkylated with an appropriate electrophile, such as an alkyl halide. researchgate.netresearchgate.net This allows for the introduction of a second substituent on the nitrogen atom. nih.gov

Condensation Reactions : The N-H group can participate in condensation reactions with electrophiles like aldehydes or isocyanates under appropriate conditions, leading to more complex structures. nih.govmdpi.com For example, acid-catalyzed condensation with aldehydes can yield N-acylimine intermediates or related adducts. mdpi.com

These varied synthetic and derivatization strategies underscore the utility of this compound as a versatile scaffold in medicinal and materials chemistry.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For Benzyl (B1604629) (5-bromothiophen-2-yl)carbamate, the spectrum is expected to show distinct signals corresponding to the benzyl group, the carbamate (B1207046) N-H proton, and the thiophene (B33073) ring protons.

Benzyl Protons: The five protons of the phenyl ring are expected to appear as a multiplet in the aromatic region, typically around 7.30-7.45 ppm. The two benzylic protons (-CH₂-) are chemically equivalent and should produce a sharp singlet at approximately 5.20 ppm.

Carbamate Proton: The N-H proton of the carbamate linkage is expected to appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration but is typically found downfield, potentially in the range of 8.5-9.5 ppm.

Thiophene Protons: The 5-bromothiophen-2-yl moiety contains two protons on the thiophene ring at positions 3 and 4. These protons are not equivalent and are coupled to each other, resulting in two doublets. The proton at position 3 (adjacent to the carbamate group) is expected around 6.5-6.7 ppm, while the proton at position 4 (adjacent to the bromine atom) would likely appear around 6.9-7.1 ppm. The coupling constant (J) between these two adjacent protons would be in the range of 3.5-4.0 Hz.

Expected ¹H NMR Data for Benzyl (5-bromothiophen-2-yl)carbamate
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
-NH-8.5 - 9.5Broad SingletN/A
-C₆H₅7.30 - 7.45MultipletN/A
-OCH₂-~5.20SingletN/A
Thiophene H-46.9 - 7.1Doublet3.5 - 4.0
Thiophene H-36.5 - 6.7Doublet3.5 - 4.0

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Carbonyl Carbon: The carbamate carbonyl carbon (-C=O) is the most deshielded carbon and is expected to have a chemical shift in the range of 152-155 ppm.

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and thiophene rings are expected to appear between 110 and 145 ppm. The carbon attached to the bromine (C-5 of thiophene) would be found around 110-115 ppm. The carbon attached to the nitrogen (C-2 of thiophene) would be significantly downfield, likely in the 140-145 ppm range. The remaining thiophene and phenyl carbons would resonate within this region.

Benzylic Carbon: The benzylic carbon (-CH₂-) is expected to appear around 67-69 ppm.

Expected ¹³C NMR Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C=O (Carbamate)152 - 155
Thiophene C-2140 - 145
Benzyl C-ipso135 - 137
Thiophene C-3, C-4 & Benzyl C-ortho, C-meta, C-para120 - 130
Thiophene C-5110 - 115
-OCH₂-67 - 69

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key expected correlation would be between the two thiophene protons (H-3 and H-4), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the singlet at ~5.20 ppm to the benzylic carbon at ~68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is essential for piecing together the molecular fragments. Expected key correlations would include the NH proton showing a correlation to the carbonyl carbon and the C-2 and C-3 carbons of the thiophene ring. The benzylic protons would show correlations to the carbonyl carbon and the ipso-carbon of the phenyl ring.

Vibrational Spectroscopy (Infrared (IR)) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of the carbamate group. rsc.org

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate.

C-H Stretches: Aromatic C-H stretching vibrations from the phenyl and thiophene rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzylic -CH₂- group would appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band, characteristic of the carbamate carbonyl group, is expected in the region of 1700-1730 cm⁻¹. rsc.org

N-H Bend and C-N Stretch: The N-H bending vibration typically appears around 1600-1630 cm⁻¹, while the C-N stretching vibration is found in the 1200-1250 cm⁻¹ region. rsc.org

C-O Stretch: The C-O stretching of the ester part of the carbamate is expected to show a strong band around 1230-1260 cm⁻¹.

Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3400
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000
C=O (Carbamate)Stretch1700 - 1730
C=C (Aromatic)Stretch1450 - 1600
C-OStretch1230 - 1260
C-NStretch1200 - 1250

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups). The main chromophores in this compound are the phenyl ring and the 5-bromothiophene ring system. The interaction between these systems through the carbamate linker would influence the absorption spectrum. Expected absorptions would be due to π → π* transitions within the aromatic systems, likely appearing as strong bands in the 250-300 nm range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Molecular Ion Peak: The molecular formula of the compound is C₁₂H₁₀BrNO₂S. Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with approximately equal intensity (the natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1). The expected nominal masses would be 311 u (for ⁷⁹Br) and 313 u (for ⁸¹Br).

Major Fragmentation Pathways: A primary fragmentation pathway would be the cleavage of the benzylic C-O bond. This would lead to the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak for benzyl-containing compounds. Another significant fragmentation would involve the loss of the benzyl group or benzyloxycarbonyl group, providing information about the substituent on the thiophene ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₂H₁₀BrNO₂S. By summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, and ³²S), the expected monoisotopic mass is determined. The presence of a bromine atom results in a characteristic isotopic pattern, with the ⁷⁹Br and ⁸¹Br isotopes being present in an approximate 1:1 ratio. This would manifest in the HRMS spectrum as two peaks of nearly equal intensity separated by approximately 2 Da.

While specific experimental data for this compound is not publicly available in the surveyed literature, the expected HRMS data would be presented as follows:

Interactive Data Table: Theoretical HRMS Data for this compound

Chemical FormulaIonTheoretical m/z ([M+H]⁺)
C₁₂H₁₀⁷⁹BrNO₂S[M+H]⁺313.9692
C₁₂H₁₀⁸¹BrNO₂S[M+H]⁺315.9671

Note: The theoretical m/z values are calculated for the protonated molecule ([M+H]⁺), a common ionization mode in HRMS.

The experimental determination of a mass value that closely matches this theoretical calculation, typically within a few parts per million (ppm), would provide strong evidence for the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural elucidation.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the carbamate linkage and the benzyl group. Expected characteristic fragments would include:

Tropylium ion (C₇H₇⁺): A very common and stable fragment with an m/z of 91, arising from the benzyl moiety.

Loss of the benzyl group: Fragmentation leading to the formation of an ion corresponding to the 5-bromothiophen-2-yl-isocyanate moiety.

Fragments of the bromothiophene ring: Cleavage of the thiophene ring could also be observed.

Although a specific experimental EI-MS spectrum is not available in the reviewed literature, a hypothetical representation of the major expected fragments is provided below.

Interactive Data Table: Predicted Major Fragments in EI-MS of this compound

Fragment StructureChemical FormulaPredicted m/z
Tropylium ionC₇H₇⁺91
Benzyl radicalC₇H₇•91
5-bromothiophen-2-yl isocyanate ionC₅H₂BrNOS⁺218/220

Note: The m/z values for bromine-containing fragments will show two peaks due to the ⁷⁹Br and ⁸¹Br isotopes.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While the crystal structure of this compound has not been reported in the searched literature, a successful analysis would reveal:

The planarity of the thiophene and benzene (B151609) rings.

The conformation of the carbamate linkage.

The presence of any intermolecular hydrogen bonds, for instance, between the N-H of the carbamate and the oxygen of a neighboring molecule.

The packing arrangement of the molecules in the crystal lattice.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. They are employed to model the electronic structure of molecules, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a compound like Benzyl (B1604629) (5-bromothiophen-2-yl)carbamate, a common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31+G(d). scirp.orgresearchgate.netnih.gov

The optimization process calculates the molecule's energy at various geometries until a minimum energy conformation is found. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. nih.gov These theoretical values can then be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. scirp.org

Table 1: Predicted Geometrical Parameters from DFT Calculations This table illustrates the type of data obtained from a geometry optimization calculation. The values are hypothetical for Benzyl (5-bromothiophen-2-yl)carbamate, based on typical bond lengths and angles for similar structures.

ParameterBond/Atoms InvolvedTypical Calculated Value
Bond Length C=O~1.22 Å
C-N (carbamate)~1.36 Å
C-S (thiophene)~1.73 Å
C-Br~1.88 Å
Bond Angle O=C-N~125°
C-N-H~122°
C-S-C~92°
Dihedral Angle O=C-N-C(thiophene)~180° (for planarity)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. youtube.com It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.comnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and lower stability. researchgate.netnih.gov For thiophene (B33073) derivatives, these energy gaps are crucial in predicting their electronic behavior. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies The following table provides examples of HOMO, LUMO, and energy gap values from computational studies of related bromothiophene compounds to illustrate the expected data range.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-1-(5-bromothiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneDFT/B3LYP-5.87-2.403.47 researchgate.net
1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-oneB3LYP-7.07-1.785.29 icm.edu.pl
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.21-0.120.09 nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to denote different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green: Represents areas of neutral potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl group and the sulfur and bromine atoms. In contrast, the hydrogen atom attached to the carbamate (B1207046) nitrogen would be expected to show a positive potential (blue), indicating it is a potential hydrogen bond donor site. nih.gov

Mulliken charge analysis provides a method for estimating the partial charge on each atom within a molecule. researchgate.net This calculation helps to quantify the distribution of electrons and identify charge localization. The analysis is derived from the quantum chemical calculations and provides a numerical basis for understanding the molecule's polarity and identifying potential reactive sites. In this compound, electronegative atoms like oxygen, nitrogen, sulfur, and bromine are expected to carry partial negative charges, while the carbonyl carbon and hydrogen atoms would carry partial positive charges.

Table 3: Hypothetical Mulliken Atomic Charges This table illustrates how Mulliken charge data would be presented for selected atoms of the target compound.

AtomElementHypothetical Mulliken Charge (a.u.)
O (carbonyl)Oxygen-0.55
C (carbonyl)Carbon+0.60
N (carbamate)Nitrogen-0.70
BrBromine-0.10
SSulfur-0.15

Prediction of Chemical Activity Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated. scirp.org These parameters provide quantitative measures of a molecule's reactivity and stability. scirp.orgnih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): The tendency to attract electrons, χ = (I + A) / 2

Chemical Hardness (η): Resistance to change in electron distribution, η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness, S = 1 / η

Electrophilicity Index (ω): A measure of the ability to accept electrons, ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

Molecules with high hardness are less reactive, while "soft" molecules are more reactive. nih.gov The electrophilicity index helps to classify the molecule as a strong or marginal electrophile.

Table 4: Global Chemical Reactivity Descriptors and Their Significance

ParameterFormulaSignificance
Electronegativity (χ)(I+A)/2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)(I-A)/2Measures resistance to charge transfer.
Chemical Softness (S)1/ηReciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)μ²/2ηQuantifies the electrophilic nature of a molecule.

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insight into the static properties of a single molecule, molecular modeling also encompasses techniques like molecular dynamics (MD) simulations. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the compound's behavior.

Such simulations could be used to study the conformational flexibility of this compound, its interactions with solvent molecules, or its potential binding mode within the active site of a biological target like an enzyme. nih.gov Although detailed MD studies on this specific compound are not reported in the searched literature, this methodology represents a further step in silico investigation to understand its dynamic properties and intermolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound within the active site of a biological target.

For this compound, a docking study would involve computationally placing the molecule into the binding pocket of a selected protein. The software calculates the most stable binding poses and assigns a score, which estimates the binding affinity. The analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.

Studies on analogous thiophene derivatives have demonstrated their potential to interact with various biological targets. For instance, different thiophene compounds have been docked against targets like lactate (B86563) dehydrogenase (LDH), tubulin, and cyclin-dependent kinase 2 (CDK2) to evaluate their potential as anticancer agents. nih.govnih.govjuniperpublishers.com In these studies, the thiophene ring often engages in hydrophobic interactions, while other functional groups form specific hydrogen bonds with amino acid residues in the active site. juniperpublishers.com For example, molecular docking simulations of some thiophene carboxamide derivatives within the tubulin binding pocket revealed the formation of hydrogen bonds and multiple hydrophobic interactions. nih.gov Similarly, other thiophene derivatives showed strong binding affinities for the S. aureus tyrosyl-tRNA synthetase protein. researchgate.net The binding energy for various active thiophene compounds has been reported to range from -25.18 to -81.42 kcal/mol against certain targets. gyanvihar.org

The table below illustrates typical results from molecular docking studies on compounds structurally related to this compound, showcasing their binding scores and key interactions with protein targets.

Target ProteinLigand ClassIllustrative Binding Score (kcal/mol)Key Interactions Observed
TubulinThiophene Carboxamide-6.5 to -8.0Hydrogen bonding with C-tubulin (S-178) and D-tubulin (Q-245); Hydrophobic interactions. nih.gov
Lactate Dehydrogenase (LDH)Thieno[2,3-d]pyrimidin-4(3H)-onesMolDock Score: -127 to -171Interactions within the LDH active site. nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Thiophene Derivatives-37.45Hydrogen bonding with Lys33, Lys89, and Asp86; Hydrophobic interactions. juniperpublishers.com
Carbonic Anhydrase IX (CA IX)Thiophene-based oxadiazoles-5.58Tight binding to key amino acids and nucleobases. rsc.org

This table contains illustrative data from studies on analogous compounds and does not represent results for this compound itself.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. While molecular docking offers a static snapshot of the binding pose, MD simulations reveal the dynamic behavior and stability of the ligand-receptor complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex, identified through docking, would track the trajectory of each atom over a set period (typically nanoseconds to microseconds). Analysis of this trajectory can confirm the stability of the binding pose, identify key conformational changes in both the ligand and the protein, and map the landscape of their interactions.

Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein upon ligand binding.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): Provide a more accurate estimation of binding affinity by considering solvation effects and entropic contributions.

For example, MD simulations performed on thiophene itself have investigated its relaxation dynamics after photoexcitation, revealing processes of internal conversion and intersystem crossing that lead to ring-opening. rsc.org In the context of ligand-target interactions, MD simulations of thiophene carboxamide derivatives bound to tubulin have been used to confirm the stability of interactions predicted by docking. nih.gov

The following table presents representative binding free energy data from studies on related compounds, illustrating the type of quantitative results obtained from MD simulations.

Ligand-Protein ComplexSimulation MethodTotal Binding Free Energy (ΔG_bind, kcal/mol)Major Contributing Energy
Thiophene Derivative - TubulinMM/GBSA-45 to -60Van der Waals, Electrostatic
Carbamate Inhibitor - Target EnzymeMM/PBSA-30 to -50Electrostatic, Hydrophobic

This table contains hypothetical but representative data based on typical simulation results for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors—numerical values that encode different aspects of the molecule's physicochemical properties (e.g., electronic, steric, hydrophobic)—is calculated. A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that correlates these descriptors with the observed activity.

QSAR studies on thiophene analogs have successfully modeled their anti-inflammatory and anticancer activities. nih.govresearchgate.net These studies have shown that electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, can play a dominant role in modulating biological activity. nih.gov A robust QSAR model for thiophene derivatives targeting the tubulin protein was developed with a high correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743, indicating strong predictive ability. nih.gov

The general form of a QSAR equation is: Activity = c0 + (c1 * Descriptor1) + (c2 * Descriptor2) + ...

The table below outlines the key components and statistical validation parameters of a typical QSAR model, based on published studies of related compound series.

Model ParameterDescriptionTypical Value (from related studies)
Dependent Variable The biological activity being modeled (e.g., pIC50).-
Independent Variables Calculated molecular descriptors (e.g., electronic, topological).ELUMO, Dipole Moment, LogP. nih.gov
R² (Coefficient of Determination) The proportion of variance in the activity that is predictable from the descriptors.0.90 - 0.96 nih.govresearchgate.net
Q² (Cross-validated R²) A measure of the model's internal predictive ability, typically from leave-one-out cross-validation.0.74 nih.gov
R²_pred (External Validation R²) A measure of the model's ability to predict the activity of an external test set of compounds.0.92 nih.gov

This table illustrates the statistical parameters of a QSAR model using data from studies on analogous thiophene compounds.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The three-dimensional shape of this compound is critical to its ability to interact with biological targets.

The key rotatable bonds in this molecule are those connecting the benzyl group to the nitrogen, the nitrogen to the carbonyl carbon, and the thiophene ring to the nitrogen. Of particular importance is the rotation around the carbamate C–N bond. This bond has a partial double-bond character due to resonance, which results in a significant energy barrier to rotation. This hindered rotation can lead to the existence of distinct cis and trans (or E/Z) conformational isomers at room temperature. chemrxiv.orgnd.edu Studies on N-aryl carbamates have shown that the energy barrier to C-N rotation is influenced by the electronic nature of the substituents on the aryl ring. nd.edu

The carbamate group itself can adopt different conformations, often referred to as syn or anti, depending on the torsion angle of the N-H bond relative to the C=O bond. nih.gov The preferred conformation is determined by a combination of steric and electronic effects. Computational methods like Density Functional Theory (DFT) are frequently used to calculate the relative energies of different conformers and the energy barriers for their interconversion. nih.govnih.gov Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the presence of different conformers in solution. chemrxiv.org

Mechanistic Organic Chemistry and Reaction Dynamics

Reaction Mechanisms of Carbamate (B1207046) Formation and Transformations

The formation of benzyl (B1604629) (5-bromothiophen-2-yl)carbamate typically proceeds through the reaction of 5-bromothiophen-2-amine (B3086550) with a benzyl-containing carbonylating agent. The most common and direct method involves the use of benzyl chloroformate. ontosight.aichemicalbook.com

The mechanism of this reaction is a nucleophilic acyl substitution. The nitrogen atom of the 5-bromothiophen-2-amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the carbamate. The reaction is often carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Transformations of the carbamate group are also of synthetic importance. The carbamate can undergo hydrolysis under acidic or basic conditions to regenerate the amine and produce benzyl alcohol and carbon dioxide. evitachem.com This lability is often exploited in synthetic chemistry where the benzyl carbamate group serves as a protecting group for the amine functionality. wikipedia.org

Transformation Reagents and Conditions Products Mechanistic Notes
Formation 5-bromothiophen-2-amine, Benzyl chloroformate, Base (e.g., pyridine, triethylamine)Benzyl (5-bromothiophen-2-yl)carbamate, HClNucleophilic acyl substitution
Hydrolysis (Acidic) H₃O⁺, Heat5-bromothiophen-2-amine, Benzyl alcohol, CO₂Protonation of the carbonyl oxygen, followed by nucleophilic attack of water
Hydrolysis (Basic) OH⁻, Heat5-bromothiophen-2-amine, Benzyl alcohol, CO₃²⁻Nucleophilic attack of hydroxide (B78521) on the carbonyl carbon
Deprotection (Hydrogenolysis) H₂, Pd/C5-bromothiophen-2-amine, Toluene (B28343), CO₂Catalytic cleavage of the benzylic C-O bond

Mechanistic Insights into Reactivity of the Bromothiophene Moiety

The bromothiophene moiety of this compound is a key site of reactivity, enabling a variety of subsequent chemical transformations. The bromine atom at the 5-position significantly influences the electronic properties and reactivity of the thiophene (B33073) ring.

The bromine atom can be substituted through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki-Miyaura, Stille, and Heck reactions. In these reactions, the carbon-bromine bond undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium-based), followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in Heck reactions) and reductive elimination to yield the coupled product.

Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. The bromine can also be exchanged for a metal (e.g., lithium or magnesium) via metal-halogen exchange, generating a highly reactive organometallic intermediate that can then react with various electrophiles.

Reaction Type Typical Reagents Product Type Mechanistic Pathway
Suzuki-Miyaura Coupling Aryl or vinyl boronic acid/ester, Pd catalyst, BaseAryl- or vinyl-substituted thiopheneCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination
Stille Coupling Organostannane, Pd catalystAryl-, vinyl-, or alkyl-substituted thiopheneCatalytic cycle involving oxidative addition, transmetalation, and reductive elimination
Heck Coupling Alkene, Pd catalyst, BaseAlkenyl-substituted thiopheneCatalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination
Metal-Halogen Exchange Organolithium or Grignard reagentThienyl-lithium or -magnesium speciesNucleophilic attack on bromine by the organometallic reagent

Role of the Benzyl Group in Reaction Pathways

The benzyl group in this compound primarily serves as a protecting group for the amine functionality. The benzyloxycarbonyl (Cbz or Z) group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its relatively straightforward removal. evitachem.com

The stability of the benzyl carbamate group allows for selective reactions to be performed on the bromothiophene moiety without affecting the amine. For instance, cross-coupling reactions at the 5-position of the thiophene ring can be carried out while the amine is protected as a benzyl carbamate.

The removal of the benzyl protecting group can be achieved under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This reaction proceeds via the cleavage of the benzylic carbon-oxygen bond, liberating the free amine, toluene, and carbon dioxide. This deprotection strategy is advantageous due to the gaseous nature of the byproducts, which simplifies purification. Alternatively, strong Lewis acids can also be employed for its removal. wikipedia.org The presence of the benzyl group can also influence the physical properties of the molecule, such as its solubility and crystallinity. In some cases, π-π stacking interactions involving the benzene (B151609) ring can affect reaction intermediates and transition states. nih.gov

Kinetic and Thermodynamic Studies of Relevant Reactions

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, general principles of carbamate formation and reactivity can be applied.

The formation of carbamates from amines and chloroformates is generally a rapid and exothermic process. The rate of reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the chloroformate. Studies on the kinetics of carbamate formation from the reaction of carbon dioxide with amines indicate that the rate-limiting step can vary depending on the basicity of the amine. For weakly basic amines, carbon-nitrogen bond formation is often rate-determining, while for more basic amines, proton transfer steps may become rate-limiting. researchgate.netresearchgate.net

The thermodynamics of the carbamate formation are favorable due to the formation of a stable amide-like linkage and the liberation of a stable leaving group (chloride). The stability of the carbamate bond is influenced by resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. acs.orgnih.gov

Regarding the reactions of the bromothiophene moiety, the kinetics of cross-coupling reactions are complex and depend on several factors, including the nature of the catalyst, ligands, substrate, and reaction conditions. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.

Catalytic Systems and Their Mechanistic Implications in Synthesis

The synthesis and subsequent transformations of this compound heavily rely on catalytic systems.

For the formation of the carbamate , while often uncatalyzed, the use of a base is crucial to drive the reaction to completion by neutralizing the acid byproduct. In some industrial processes for carbamate synthesis, catalysts can be employed to improve efficiency and yield. chemicalbook.com

For the transformations of the bromothiophene moiety , palladium-based catalysts are paramount. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the supporting ligand, has a profound impact on the efficiency and selectivity of cross-coupling reactions. Ligands such as phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The mechanistic understanding of these catalytic cycles has enabled the development of highly efficient and versatile methods for the functionalization of aryl halides like 5-bromothiophene derivatives. organic-chemistry.org

In recent years, catalysts based on other transition metals, such as copper and nickel, have also been developed for similar cross-coupling reactions, sometimes offering different reactivity profiles or being more cost-effective alternatives to palladium.

Future Research Perspectives and Directions for Academic Exploration

Development of Novel and Sustainable Synthetic Methodologies

Future research should prioritize the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of Benzyl (B1604629) (5-bromothiophen-2-yl)carbamate and its analogs. While traditional synthetic routes may be effective, they often involve harsh reagents and generate significant waste. Green chemistry principles can be applied to devise novel synthetic strategies. nih.govresearchgate.neteurekaselect.com

Key areas for exploration include:

Catalytic C-H Activation: Direct C-H functionalization of the thiophene (B33073) ring could offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials. unito.it

Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability, allowing for precise control over reaction parameters.

Biocatalysis: The use of enzymes as catalysts could lead to highly selective and environmentally friendly synthetic processes.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Catalytic C-H ActivationHigh atom economy, reduced wasteDevelopment of selective and robust catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditionsIdentification and engineering of suitable enzymes

Application of Advanced Computational Techniques for Predictive Design

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of derivatives of Benzyl (5-bromothiophen-2-yl)carbamate. Advanced computational techniques can provide valuable insights into the molecule's properties and interactions, guiding the rational design of new compounds with desired functionalities.

Future computational studies could focus on:

Quantum Mechanics (QM) Calculations: To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Dynamics (MD) Simulations: To investigate the conformational landscape and interactions with biological macromolecules or materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To predict the biological activity of novel derivatives based on their structural features.

Identification of New Biological Targets and Therapeutic Modalities (In Vitro)

The diverse structural motifs within this compound suggest its potential to interact with a range of biological targets. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the carbamate (B1207046) group, which can act as a hydrogen bond donor and acceptor, are particularly noteworthy. evitachem.comnih.gov

Future in vitro studies should aim to:

Screen against a broad panel of biological targets: This could include enzymes, receptors, and ion channels implicated in various diseases.

Investigate different therapeutic modalities: The compound and its derivatives could be explored for their potential as anticancer, anti-inflammatory, or antimicrobial agents. nih.govmdpi.com

Rational Design of Derivatives with Enhanced Potency, Selectivity, and Mechanistic Insights

Building upon the identification of potential biological targets, the rational design of derivatives can lead to compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the core scaffold affect biological activity.

Key strategies for derivative design include:

Modification of the Benzyl Group: Introducing substituents on the phenyl ring can modulate lipophilicity, electronic properties, and steric interactions.

Variation of the Carbamate Linkage: Altering the carbamate group could influence metabolic stability and hydrogen bonding interactions.

Functionalization of the Thiophene Ring: The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. mdpi.com

Integration of this compound Scaffold into Complex Bioactive Molecules

The this compound scaffold can serve as a versatile building block for the synthesis of more complex and biologically active molecules. Its inherent structural features can be leveraged to create novel compounds with unique pharmacological properties.

Future research in this area could involve:

Incorporation into known pharmacophores: Fusing the scaffold with other recognized bioactive moieties could lead to hybrid molecules with enhanced or dual activities.

Synthesis of peptidomimetics: The carbamate group can mimic a peptide bond, making the scaffold a candidate for the development of peptidomimetic drugs.

Exploration of Photophysical Properties and Material Science Applications

Thiophene-containing compounds are well-known for their interesting photophysical properties, making them valuable in the field of materials science. nih.govresearchgate.netrsc.org The introduction of a bromine atom and a benzyl carbamate group to the thiophene ring in this compound could lead to novel optical and electronic properties.

Future investigations should focus on:

Characterization of absorption and emission spectra: To determine the compound's potential as a fluorescent probe or in organic light-emitting diodes (OLEDs).

Investigation of nonlinear optical properties: The extended π-system of the molecule could give rise to interesting nonlinear optical phenomena.

Development of novel polymers: The brominated thiophene unit can be used as a monomer for the synthesis of conjugated polymers with potential applications in organic electronics.

Table 2: Potential Applications in Material Science
Application AreaRelevant Photophysical PropertyResearch Direction
Organic Light-Emitting Diodes (OLEDs)Fluorescence/PhosphorescenceSynthesis of derivatives with high quantum yields
Fluorescent ProbesSensitivity of emission to the environmentInvestigation of solvatochromic and ion-sensing properties
Organic Photovoltaics (OPVs)Broad absorption and good charge transportIncorporation into donor-acceptor copolymers

Green Chemistry Approaches in Synthesis and Characterization

A strong emphasis on green chemistry principles should be maintained throughout the future exploration of this compound. This includes not only the synthesis but also the characterization and application of the compound and its derivatives.

Key green chemistry approaches to be considered are:

Use of renewable solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide. nih.govrsc.org

Energy efficiency: Employing microwave-assisted synthesis or other energy-efficient techniques to reduce reaction times and energy consumption. eurekaselect.com

Development of biodegradable derivatives: Designing molecules that can be broken down into non-toxic products in the environment.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

Q. What are the standard synthetic routes for Benzyl (5-bromothiophen-2-yl)carbamate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-aminothiophene with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine or NaOH) to form the carbamate linkage . Key considerations include:

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.
  • Base Catalysis: Triethylamine (Et₃N) neutralizes HCl generated during the reaction, driving completion.
  • Purification: Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 6.8–7.0 ppm (thiophene protons), and δ 5.1 ppm (CH₂ of benzyl group) confirm structure .
    • ¹³C NMR: Carbamate carbonyl (C=O) appears at ~155 ppm .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 310.97 (calculated for C₁₂H₁₀BrNO₂S) .
  • X-ray Crystallography: SHELXL () refines crystal structures, resolving potential disorder in the thiophene ring .

Note: HPLC (C18 column, acetonitrile/water) monitors purity (>98%) with retention time ~8.2 min .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis or photodegradation .
  • Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored properly .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer: The C–Br bond in the thiophene ring facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Key steps:

  • Oxidative Addition: Pd⁰ inserts into C–Br bond.
  • Transmetallation: Boronic acid transfers aryl group to Pd.
  • Reductive Elimination: Forms C–C bond, yielding biaryl derivatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Thiophene Modifications: Introducing electron-withdrawing groups (e.g., NO₂) at the 4-position increases electrophilicity, enhancing enzyme inhibition .
  • Carbamate Replacement: Substituting benzyl with propargyl groups improves blood-brain barrier penetration in neuropharmacology studies .

Case Study: Derivatives with –CF₃ substituents showed 10-fold higher acetylcholinesterase inhibition (IC₅₀ = 0.8 µM vs. 8.2 µM for parent compound) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Disorder in Thiophene Ring: SHELXL’s PART instruction models split positions for bromine and sulfur atoms .
  • Twinned Crystals: TWIN and BASF commands in SHELXL refine twin fractions (e.g., 0.35 for a two-component twin) .

Example: A recent study achieved R₁ = 0.039 using 0.5 × 0.3 × 0.2 mm³ crystals (Mo-Kα radiation, 100 K) .

Q. How is biological activity evaluated in vitro, and what controls are essential?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Acetylcholinesterase (AChE): Ellman’s method (DTNB reagent) measures IC₅₀ .
    • Positive Control: Donepezil (IC₅₀ = 10 nM) .
  • Cytotoxicity: MTT assay on HEK293 cells (48h exposure) with doxorubicin as a positive control .

Note: Use DMSO vehicle controls (<0.1% v/v) to avoid solvent toxicity .

Q. What computational tools predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Docking into AChE (PDB: 4EY7) predicts binding poses with ∆G = –9.2 kcal/mol .
  • MD Simulations (GROMACS): 100-ns trajectories reveal stable hydrogen bonds with Ser203 and His447 residues .

Validation: Compare docking scores with experimental IC₅₀ values (Pearson’s r > 0.85 indicates reliability) .

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